molecular formula C22H28N4O2 B6475873 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide CAS No. 2640835-35-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide

Cat. No.: B6475873
CAS No.: 2640835-35-2
M. Wt: 380.5 g/mol
InChI Key: DCODECVUVJNGQZ-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a synthetic diamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a cyclohexenyl-ethyl moiety. This compound’s structural complexity arises from its dual amide linkages and aromatic-heterocyclic hybrid architecture. The cyclohexenyl group may enhance membrane permeability, while the pyrazole and phenyl rings could facilitate π-π stacking or receptor binding .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-26-20(13-16-25-26)19-9-7-18(8-10-19)12-15-24-22(28)21(27)23-14-11-17-5-3-2-4-6-17/h5,7-10,13,16H,2-4,6,11-12,14-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCODECVUVJNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide typically involves a multi-step process. The initial steps often include the preparation of intermediates like cyclohex-1-en-1-yl and pyrazol-5-yl derivatives. These intermediates undergo a series of reactions such as alkylation, reduction, and amide formation.

  • Alkylation: : Cyclohex-1-en-1-yl is alkylated using appropriate alkyl halides under basic conditions.

  • Reduction: : The alkylated product is subjected to reduction reactions, usually employing hydrogenation catalysts like palladium on carbon.

  • Amide Formation: : The reduced product is then reacted with 4-(1-methyl-1H-pyrazol-5-yl)phenyl derivatives to form the final ethanediamide compound.

Industrial Production Methods

Industrially, the production scales up these steps with optimizations in reaction conditions, such as temperature control, solvent choice, and purification processes. Automated systems are often employed to maintain consistency and yield efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, transforming certain functional groups into more reactive forms like ketones or aldehydes.

  • Reduction: : Reduction reactions can modify double bonds or other reducible moieties.

  • Substitution: : The compound can participate in various substitution reactions, replacing one substituent with another under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under controlled conditions.

  • Reduction: : Catalysts like palladium on carbon in hydrogenation reactions.

  • Substitution: : Nucleophilic or electrophilic reagents depending on the target group.

Major Products

  • Oxidized products include ketones and aldehydes.

  • Reduced products are typically simpler alkanes or amines.

  • Substitution products vary widely depending on the reagents used.

Scientific Research Applications

Chemistry

  • Utilized as a precursor in the synthesis of more complex molecules due to its versatile functional groups.

Biology

  • Explored for its potential in biochemical assays and as a binding ligand in protein studies.

Medicine

  • Investigated for its therapeutic properties, possibly acting on specific molecular targets in disease pathways.

Industry

  • Used in the development of specialized materials or as a component in chemical manufacturing processes.

Mechanism of Action

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide acts primarily through interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by binding to these targets, altering their activity and leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, particularly those containing pyrazole, amide, and aryl-alkyl substituents. Below is a detailed comparison based on the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Hypothesized Properties (Based on Analogs) Reference
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide (Target Compound) Pyrazole core, ethanediamide linker, cyclohexenyl-ethyl, phenyl-ethyl substituents Moderate solubility in polar aprotic solvents; potential kinase inhibition due to pyrazole-amide motifs
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (Compound m) Phenoxy-acetamido group, hexan-2-yl backbone, tetrahydro-pyrimidinone High hydrophobicity; likely protease or peptidase inhibition
2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) Acetamide Cyano-acetamide, benzimidazole, methylthio-pyrazole Enhanced reactivity for heterocyclic derivatization (e.g., thiazole/thiadiazole synthesis)

Key Observations :

Pyrazole Derivatives: The target compound’s 1-methylpyrazole group aligns with bioactive analogs in , where pyrazole-thiazole hybrids exhibit antiviral and anticancer activities . However, the absence of a methylthio or cyano group (as in ) may reduce electrophilic reactivity.

Substituent Effects: The cyclohexenyl-ethyl group introduces steric bulk and lipophilicity, contrasting with the polar dimethylphenoxy group in Compound m. This difference could influence bioavailability and metabolic stability .

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